Cas no 151703-06-9 (Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one,9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)-)

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one,9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)- structure
151703-06-9 structure
Nome del prodotto:Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one,9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)-
Numero CAS:151703-06-9
MF:C23H20O9
MW:440.399507522583
CID:182691
PubChem ID:133997

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one,9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one,9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)-
    • 5-hydroxy-4-methoxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one,9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphe...
    • 5-Mdh-podophyllotoxin
    • 5-Methoxydehydropodophyllotoxin
    • 9-Hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(7,3-d)-1,3-dioxol-6(8H)-one
    • 9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(8H)-one
    • Furo(3',4':6,7)naphtho(7,3-d)-1,3-dioxol-6(8H)-one, 9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)-
    • CHEMBL459053
    • 151703-06-9
    • DTXSID20164855
    • 5-methoxydebydropodophyllotoxin
    • Inchi: InChI=1S/C23H20O9/c1-26-13-5-10(6-14(27-2)20(13)28-3)16-11-7-15-21(32-9-31-15)22(29-4)18(11)19(24)12-8-30-23(25)17(12)16/h5-7,24H,8-9H2,1-4H3
    • Chiave InChI: OJSCBCNNQXLIJG-UHFFFAOYSA-N
    • Sorrisi: COC1C(OC)=CC(C2=C3C(OCC3=C(O)C3=C(C4OCOC=4C=C23)OC)=O)=CC=1OC

Proprietà calcolate

  • Massa esatta: 440.111
  • Massa monoisotopica: 440.111
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 5
  • Complessità: 674
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 102Ų
  • XLogP3: 3.6

Proprietà sperimentali

  • Densità: 1.415
  • Punto di ebollizione: 655.6°Cat760mmHg
  • Punto di infiammabilità: 230.1°C
  • Indice di rifrazione: 1.644
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd